molecular formula C18H14N4 B072270 Azobenzene, 4-(phenylazo)- CAS No. 1161-45-1

Azobenzene, 4-(phenylazo)-

Cat. No. B072270
CAS RN: 1161-45-1
M. Wt: 286.3 g/mol
InChI Key: QLYZYCHWGGSYBD-UHFFFAOYSA-N
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Description

Azobenzene, 4-(phenylazo)- is an azobenzene derivative . It contains a total of 38 bonds, including 24 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 2 N azo-derivatives .


Synthesis Analysis

Azobenzene, 4-(phenylazo)- can be synthesized by various methods. For instance, it can be synthesized by reacting p-aminobenzoic acid with nitrosobenzene . Another method involves the azo coupling reaction between aniline diazonium salt and activated phenol .


Molecular Structure Analysis

The molecular formula of Azobenzene, 4-(phenylazo)- is C18H14N4 . It contains 38 bonds in total, including 24 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 2 N azo-derivatives .


Chemical Reactions Analysis

Azobenzene, 4-(phenylazo)- undergoes photoisomerization reactions. For instance, it isomerizes upon UV irradiation from its E isomer to its Z isomer and reverts back at light above 400 nm . A study on hydroxy-substituted azobenzenes using a modified commercial flash photolysis spectrometer has been reported, which could provide insights into the photoinduced isomerization reactions of Azobenzene, 4-(phenylazo)- .


Physical And Chemical Properties Analysis

Azobenzene, 4-(phenylazo)- has a molecular weight of 286.3 g/mol . It has a XLogP3 value of 5.6, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has 4 rotatable bonds .

Scientific Research Applications

  • Photochromic Switching of DNA Helicity : Azobenzene derivatives can bind with double-stranded DNA, allowing photoisomerization to induce changes in DNA structure. This process, which is reversible, can stabilize or destabilize the B-DNA secondary structure, potentially controlling a broad range of biological processes (Deiana et al., 2016).

  • Photoswitchable Azoheterocycles in Coordination Chemistry : The synthesis of phenylazoimidazoles presents potential applications as photodissociable ligands in coordination chemistry. These compounds show excellent switching behavior between trans and cis forms upon irradiation, which is crucial for applications in molecular electronics and materials science (Wendler et al., 2012).

  • Relationship with the Golden Ratio : The photoisomerization of azobenzene oligomers from a "strip"-like to a "spring"-like conformation reveals a connection between their geometrical and elastic properties and the Golden Ratio, suggesting applications in nanotechnology and material science (Benassi, 2013).

  • Reversible Liquefaction and Solidification in Adhesives : Certain azobenzene compounds can undergo photochemically reversible liquefaction and solidification, which has implications for creating reworkable adhesives. Their adhesion properties can be manipulated by light, which is significant for materials engineering (Akiyama et al., 2014).

  • Optical Image Storage Devices : Bent-shaped azobenzene monomers, when mixed with liquid crystals, show potential in creating optical image storage devices. They exhibit specific thermal relaxation times useful for data storage technologies (Lutfor et al., 2009).

  • Photochemical Properties in Multi-azobenzene Compounds : Multi-azobenzene compounds like bis[4-(phenylazo)phenyl]amine and tris[4-(phenylazo)phenyl]amine show unique photochemical properties. Their photoswitching behaviors and isomer-specific thermal lifetimes have implications in photochemistry and molecular engineering (Bahrenburg et al., 2013).

  • Molecular Switching on Surfaces : Azobenzene derivatives can function as molecular switches on metal surfaces like Ag(111), with applications in nanotechnology and surface science (Scheil et al., 2016).

  • Carcinogenicity Studies : Azobenzene analogues have been studied in vitro to discern their structural requirements for carcinogenicity, contributing to pharmaceutical and toxicological research (Ashby et al., 1980).

  • Azopolyimide Membranes in Gas Separation : Azopolyimide membranes containing azobenzene groups show potential in controlled gas separation, relevant to environmental and chemical engineering (Nocoń-Szmajda et al., 2021).

  • Supramolecular Self-Assembly : Azobenzene compounds are used in the supramolecular self-assembly of molecules like peptides, extending their applications to material science and nanotechnology (Ma et al., 2017).

Safety And Hazards

While specific safety and hazard information for Azobenzene, 4-(phenylazo)- is not available, it’s worth noting that some azobenzene derivatives have been reported to cause birth defects in the offspring of mice and tumors of the lung, liver, and bladder from oral exposure .

Future Directions

Azobenzenes, including Azobenzene, 4-(phenylazo)-, continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability . They are being explored for promising technological innovations in areas such as chemical sensing, organic transistors, and cell signaling . The synthetic versatility and adaptive properties of azobenzenes continue to inspire new research directions .

properties

IUPAC Name

phenyl-(4-phenyldiazenylphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-3-7-15(8-4-1)19-21-17-11-13-18(14-12-17)22-20-16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYZYCHWGGSYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283337, DTXSID401043576
Record name 1,1'-Benzene-1,4-diylbis(phenyldiazene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azobenzene, 4-(phenylazo)-

CAS RN

1161-45-1, 36369-22-9
Record name Azobenzene, 4-(phenylazo)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Benzene-1,4-diylbis(phenyldiazene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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